molecular formula C10H16ClN5 B1452434 N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-methylamine CAS No. 99192-28-6

N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-methylamine

Cat. No.: B1452434
CAS No.: 99192-28-6
M. Wt: 241.72 g/mol
InChI Key: FJEVNOXMIYMDEF-UHFFFAOYSA-N
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Description

N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-methylamine is a chemical compound belonging to the class of triazine derivatives Triazines are heterocyclic compounds characterized by a ring structure containing three nitrogen atoms and three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-methylamine typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-amino-6-chloro-1,3,5-triazin-2-ol as the starting material.

  • Nucleophilic Substitution Reaction: The amino group on the triazine ring reacts with cyclohexylamine in the presence of a suitable base, such as triethylamine, to form the intermediate compound.

  • Methylation: The intermediate compound is then methylated using methyl iodide or dimethyl sulfate to introduce the methyl group, resulting in the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-methylamine can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The chloro group can be reduced to form an amino group.

  • Substitution: The compound can undergo nucleophilic substitution reactions with different nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophiles like sodium azide and amines are used, and the reactions are typically carried out in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of this compound nitro derivative.

  • Reduction: Formation of N-(4-amino-6-amino-1,3,5-triazin-2-YL)-N-cyclohexyl-N-methylamine.

  • Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-methylamine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential antibacterial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and cancer.

  • Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, due to its biocidal properties.

Mechanism of Action

The mechanism by which N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-methylamine exerts its effects involves its interaction with biological targets. The compound may inhibit specific enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition of growth. The exact molecular targets and pathways involved depend on the specific application and the type of organism being targeted.

Comparison with Similar Compounds

N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-methylamine is similar to other triazine derivatives, such as:

  • Cyanuric Chloride: Used in the production of disinfectants and antiseptics.

  • Melamine: Used in the manufacture of resins and adhesives.

  • Triazine Herbicides: Used in agriculture to control weeds.

Properties

IUPAC Name

6-chloro-2-N-cyclohexyl-2-N-methyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN5/c1-16(7-5-3-2-4-6-7)10-14-8(11)13-9(12)15-10/h7H,2-6H2,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEVNOXMIYMDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=NC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-methylamine
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N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-methylamine
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N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-methylamine
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N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-methylamine
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N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-methylamine
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N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-methylamine

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